

# Application Notes and Protocols for Flow Cytometry using MitoTracker Deep Red FM

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## Compound of Interest

Compound Name: MitoTracker Deep Red FM

Cat. No.: B1262682

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## Introduction

Mitochondria are dynamic organelles central to cellular energy production, metabolism, and apoptosis. Assessing mitochondrial health and function is crucial in various research fields, including cancer biology, neurodegenerative diseases, and drug discovery. **MitoTracker Deep Red FM** is a far-red fluorescent dye that specifically labels mitochondria in live cells.<sup>[1][2]</sup> Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential ( $\Delta\Psi_m$ ).<sup>[3][4]</sup> A key feature of **MitoTracker Deep Red FM** is its mild thiol-reactive chloromethyl moiety, which allows it to covalently bind to mitochondrial proteins, ensuring its retention even after cell fixation and permeabilization.<sup>[5][6][7]</sup> This property makes it an ideal probe for multiparametric analysis by flow cytometry, allowing for the simultaneous evaluation of mitochondrial mass and other cellular markers through immunophenotyping.<sup>[8][9]</sup>

## Principle of the Assay

**MitoTracker Deep Red FM** passively diffuses across the plasma membrane of live cells and accumulates in the mitochondria due to the negative mitochondrial membrane potential.<sup>[3][6]</sup> The dye contains a thiol-reactive chloromethyl group that covalently binds to matrix proteins, leading to stable mitochondrial staining.<sup>[5][7]</sup> The fluorescence intensity of the dye is proportional to the mitochondrial mass and is also influenced by the mitochondrial membrane potential. In flow cytometry, cells with higher mitochondrial mass or a more hyperpolarized mitochondrial membrane will exhibit a stronger fluorescent signal. This allows for the

quantitative assessment of mitochondrial content and provides insights into cellular metabolic activity and health.

## Data Presentation

**Table 1: Properties and Recommended Conditions for MitoTracker Deep Red FM**

Parameter	Value	Reference
Excitation Maximum	644 nm	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[10]</a>
Emission Maximum	665 nm	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[10]</a>
Recommended Laser Line	633 nm or 640 nm	<a href="#">[1]</a> <a href="#">[11]</a>
Recommended Emission Filter	660/20 nm bandpass or similar	<a href="#">[11]</a>
Stock Solution Concentration	1 mM in anhydrous DMSO	<a href="#">[6]</a> <a href="#">[10]</a>
Working Concentration Range	20 - 500 nM	<a href="#">[6]</a> <a href="#">[10]</a>
Incubation Time	15 - 45 minutes at 37°C	<a href="#">[10]</a> <a href="#">[12]</a>
Fixability	Well-retained after formaldehyde or methanol fixation	<a href="#">[6]</a> <a href="#">[9]</a>

## Experimental Protocols

### Materials and Reagents

- **MitoTracker Deep Red FM** dye (lyophilized powder)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Cell culture medium (serum-free for staining)
- Suspension or adherent cells of interest

- Flow cytometry tubes
- Fixative (e.g., 4% paraformaldehyde in PBS) - Optional
- Permeabilization buffer (if performing intracellular antibody staining) - Optional
- Flow cytometer equipped with a 633 nm or 640 nm laser

## Preparation of Reagents

1 mM **MitoTracker Deep Red FM** Stock Solution:

- Bring the vial of lyophilized **MitoTracker Deep Red FM** (e.g., 50 µg) to room temperature.
- Add the appropriate volume of anhydrous DMSO to achieve a 1 mM concentration. For 50 µg of the dye (Molecular Weight: 543.57 g/mol ), this would be approximately 92 µL of DMSO.[\[6\]](#)[\[10\]](#)
- Vortex briefly to ensure the dye is fully dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[\[6\]](#)[\[10\]](#) The solution is stable for up to two weeks when stored properly.[\[6\]](#)

Working Solution (Example for 100 nM):

- Dilute the 1 mM stock solution in pre-warmed (37°C) serum-free cell culture medium or PBS to the desired final working concentration (typically between 20-200 nM).[\[10\]](#) For example, to prepare 1 mL of 100 nM working solution, add 0.1 µL of the 1 mM stock solution to 1 mL of medium.
- The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

## Protocol for Suspension Cells

- Harvest cells and count them. Adjust the cell density to approximately  $1 \times 10^6$  cells/mL in pre-warmed serum-free medium.[\[10\]](#)

- Add the **MitoTracker Deep Red FM** working solution to the cell suspension.
- Incubate the cells for 15-45 minutes at 37°C, protected from light.[\[12\]](#)
- After incubation, centrifuge the cells at 400 g for 5 minutes and discard the supernatant.[\[10\]](#)
- Wash the cells twice with PBS by centrifuging at 400 g for 5 minutes and resuspending the pellet in fresh PBS for each wash.[\[10\]](#)
- Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1-2% FBS).
- (Optional) If combining with surface antibody staining, this can be performed before or after MitoTracker staining. If performing intracellular staining, proceed with fixation and permeabilization steps after the MitoTracker staining and washing.
- Analyze the cells on a flow cytometer using the appropriate laser and emission filter for the dye.

## Protocol for Adherent Cells

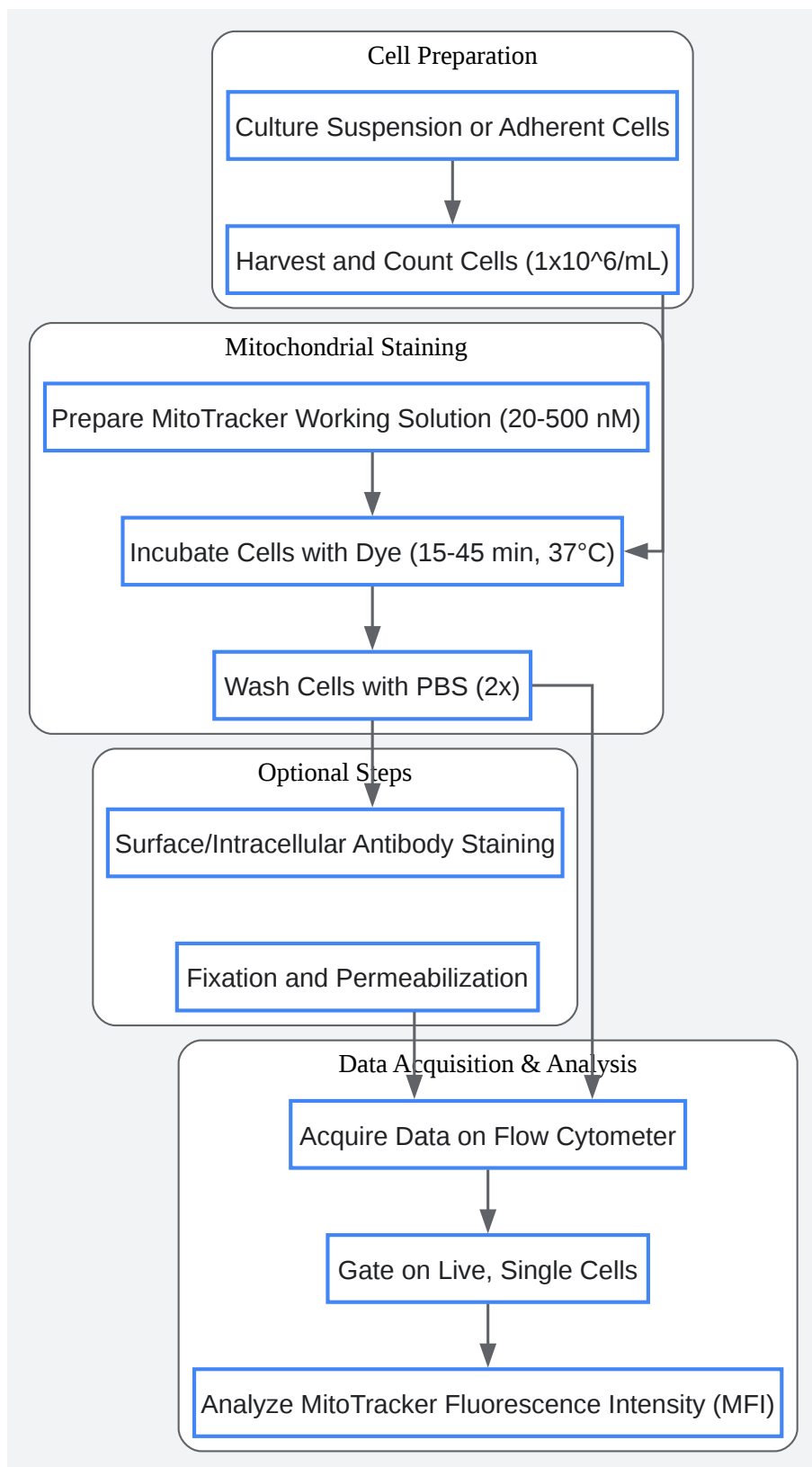
- Grow adherent cells on culture plates or coverslips to the desired confluency.
- Remove the culture medium and wash the cells once with pre-warmed PBS.
- Add the pre-warmed **MitoTracker Deep Red FM** working solution to the cells, ensuring the entire surface is covered.
- Incubate for 15-30 minutes at 37°C, protected from light.[\[10\]](#)
- Remove the staining solution and wash the cells twice with pre-warmed cell culture medium or PBS.[\[10\]](#)
- Harvest the cells using a gentle dissociation reagent (e.g., Trypsin-EDTA).
- Neutralize the dissociation reagent and transfer the cells to a flow cytometry tube.

- Centrifuge the cells at 400 g for 5 minutes and resuspend them in an appropriate buffer for flow cytometry.
- (Optional) Proceed with any additional antibody staining, fixation, or permeabilization steps as required.
- Analyze the cells by flow cytometry.

## Data Analysis

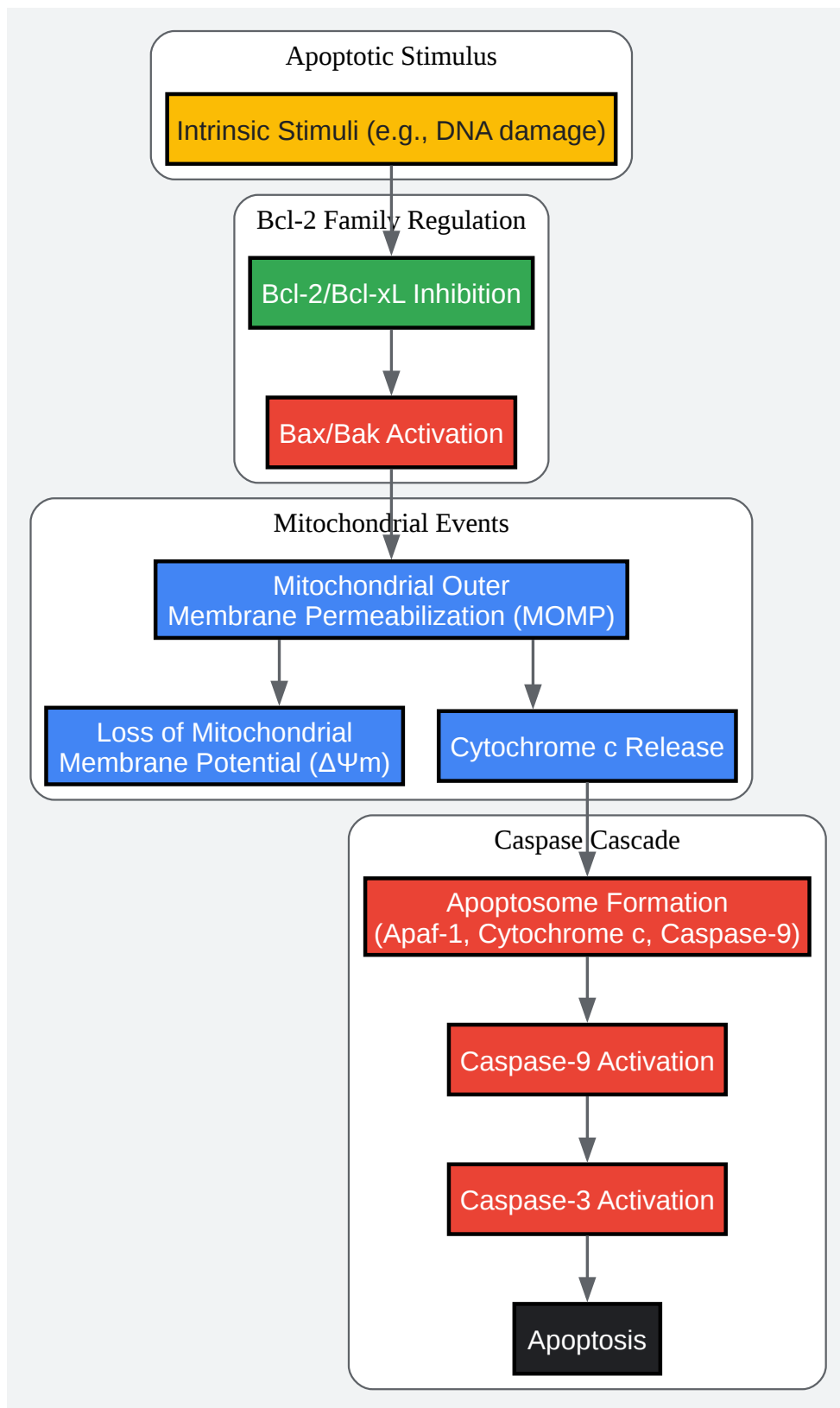
- Gating Strategy: First, gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris. If a viability dye is used, gate on the live cell population.
- Fluorescence Measurement: Analyze the fluorescence intensity of **MitoTracker Deep Red FM** in the appropriate channel (e.g., APC or Cy5 channel).
- Quantification: The mean or median fluorescence intensity (MFI) of the dye can be used as a quantitative measure of mitochondrial mass.<sup>[8]</sup> Changes in MFI between different experimental conditions can indicate alterations in mitochondrial content or membrane potential.

## Mandatory Visualizations



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Caption: Experimental workflow for mitochondrial analysis using **MitoTracker Deep Red FM** by flow cytometry.



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Caption: Intrinsic apoptosis pathway highlighting the central role of mitochondrial events.

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